2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl derivatives, furan derivatives, and triazole derivatives. Key steps may include:
Formation of the furan ring: This can be achieved through cyclization reactions.
Introduction of the triazole ring: This step may involve azide-alkyne cycloaddition reactions.
Formation of the propenone structure: This can be done through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the propenone structure to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways.
Industry
In the industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one derivatives: Compounds with similar propenone structures.
Furan derivatives: Compounds containing furan rings.
Triazole derivatives: Compounds with triazole rings.
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- lies in its combination of these structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
280572-04-5 |
---|---|
Molecular Formula |
C19H18FN3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-18-21-19(23-22-18)16(25)11-15(24)17-9-8-14(26-17)10-12-4-6-13(20)7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,21,22,23) |
InChI Key |
NCDGSCSPHBXWME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.